molecular formula C2H3Cl3Si B14068123 Chloromethyl(dichloromethyl)silicon

Chloromethyl(dichloromethyl)silicon

Cat. No.: B14068123
M. Wt: 161.48 g/mol
InChI Key: QZJMLSFFZPZGIV-UHFFFAOYSA-N
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Description

(Chloromethyl)(dichloromethyl)silane, also known as dichloro(chloromethyl)methylsilane, is an organosilicon compound with the molecular formula C₂H₅Cl₃Si. This compound is characterized by the presence of both chloromethyl and dichloromethyl groups attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 121-122°C . This compound is primarily used in the synthesis of other organosilicon compounds and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)(dichloromethyl)silane can be synthesized through the reaction of chloromethylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of (chloromethyl)(dichloromethyl)silane involves the chlorination of methylsilane derivatives. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Types of Reactions:

    Substitution Reactions: (Chloromethyl)(dichloromethyl)silane undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Reduction: It can be reduced to form simpler organosilicon compounds.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Catalysts: Lewis acids or bases to facilitate substitution reactions.

    Solvents: Non-polar solvents like toluene or hexane are commonly used.

Major Products Formed:

    Silanols: Formed through hydrolysis.

    Organosilicon Compounds: Various derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

(Chloromethyl)(dichloromethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (chloromethyl)(dichloromethyl)silane involves its reactivity with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. The molecular targets include various functional groups in organic molecules, allowing for the modification of these molecules to achieve desired properties. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

    Dichloromethylsilane: Similar in structure but lacks the chloromethyl group.

    Chloromethylsilane: Contains only one chlorine atom attached to the silicon.

    Dimethyldichlorosilane: Contains two methyl groups instead of chloromethyl and dichloromethyl groups.

Uniqueness: (Chloromethyl)(dichloromethyl)silane is unique due to the presence of both chloromethyl and dichloromethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Properties

Molecular Formula

C2H3Cl3Si

Molecular Weight

161.48 g/mol

InChI

InChI=1S/C2H3Cl3Si/c3-1-6-2(4)5/h2H,1H2

InChI Key

QZJMLSFFZPZGIV-UHFFFAOYSA-N

Canonical SMILES

C([Si]C(Cl)Cl)Cl

Origin of Product

United States

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